5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
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Overview
Description
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings in its structure. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which might contribute to its interaction with various targets.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives , it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which might influence their absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they might have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the furan ring. One common method involves the reaction of 1-methylimidazole with a suitable sulfur-containing reagent to introduce the sulfanyl group. This intermediate is then reacted with a furan-2-carbaldehyde derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]methylfuran-2-carboxylic acid
- **1-methylimidazole-2-thiol
- **Furan-2-carbaldehyde derivatives
Uniqueness
What sets 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde apart from similar compounds is the combination of the imidazole and furan rings, which may confer unique chemical and biological properties
Properties
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUGKSOUKRVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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